molecular formula C9H14O B2490125 1,3-Dicyclopropylpropan-2-one CAS No. 14113-98-5

1,3-Dicyclopropylpropan-2-one

Cat. No.: B2490125
CAS No.: 14113-98-5
M. Wt: 138.21
InChI Key: UEIYJHPPHUWGNU-UHFFFAOYSA-N
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Description

1,3-Dicyclopropylpropan-2-one: is an organic compound with the molecular formula C₉H₁₄O It features two cyclopropyl groups attached to a central propanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dicyclopropylpropan-2-one can be synthesized through several methods, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

1,3-Dicyclopropylpropan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted cyclopropyl derivatives.

Scientific Research Applications

1,3-Dicyclopropylpropan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dicyclopropylpropan-2-one involves its interaction with various molecular targets. The cyclopropyl groups can participate in ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The central ketone group can also undergo nucleophilic addition reactions, influencing its reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethyl ketone: Similar in structure but with only one cyclopropyl group.

    1,3-Diphenylpropan-2-one: Features phenyl groups instead of cyclopropyl groups.

Uniqueness

1,3-Dicyclopropylpropan-2-one is unique due to the presence of two cyclopropyl groups, which impart significant ring strain and reactivity. This makes it a valuable compound for studying the effects of ring strain on chemical reactivity and for synthesizing novel materials with unique properties .

Properties

IUPAC Name

1,3-dicyclopropylpropan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c10-9(5-7-1-2-7)6-8-3-4-8/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEIYJHPPHUWGNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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